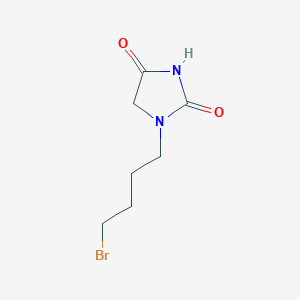![molecular formula C9H7N5O2S B14143904 2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroaniline moiety, a sulfanylidene group, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 2-nitroaniline, followed by the introduction of the amino and sulfanylidene groups through nucleophilic substitution reactions. The final step often involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-aminoaniline derivatives, while substitution of the cyanide group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets. The nitro and sulfanylidene groups can participate in redox reactions, while the cyanide group can act as a nucleophile. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Nitroaniline: Aniline derivatives with nitro groups.
Uniqueness
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler aniline derivatives, this compound’s structure allows for more diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C9H7N5O2S |
|---|---|
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-7(9(11)17)13-12-6-3-1-2-4-8(6)14(15)16/h1-4,12H,(H2,11,17)/b13-7- |
InChI-Schlüssel |
JQQOOMBCCJYPAQ-QPEQYQDCSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N/N=C(/C#N)\C(=S)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C(=S)N)[N+](=O)[O-] |
Löslichkeit |
1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


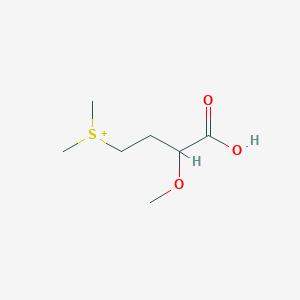
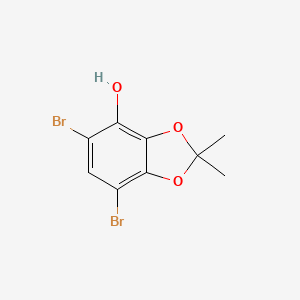
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
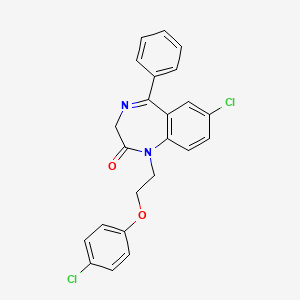
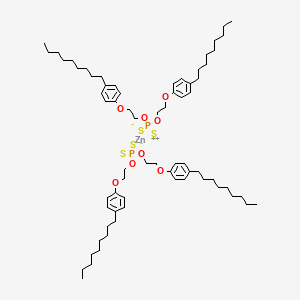
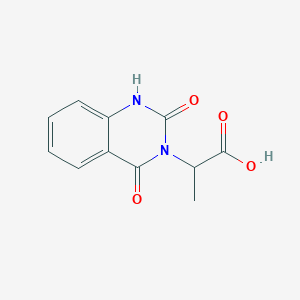
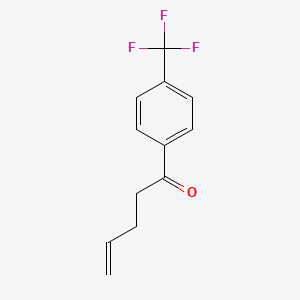
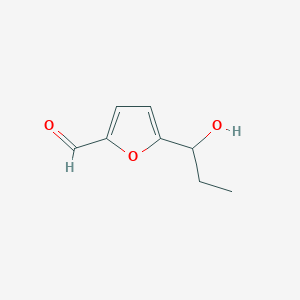
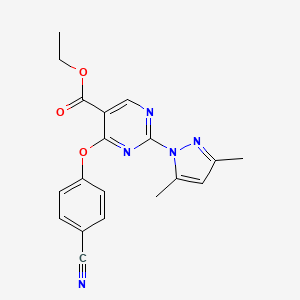
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
